methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate
Overview
Description
“Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole core, which is a common structure in many natural products and pharmaceuticals. The indole core consists of a benzene ring fused to a pyrrole ring . This compound also has a chloroacetyl amino group and a carboxylate ester group, which could potentially participate in various chemical reactions.
Molecular Structure Analysis
The molecular formula of this compound is C13H13ClN2O3 . It has a molecular weight of 280.71 . The structure includes an indole ring, a chloroacetyl group, and a methyl ester group .
Scientific Research Applications
1. Synthesis and Conformational Studies
Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate and its derivatives have been utilized in the synthesis of novel conformationally constrained tryptophan analogues. These derivatives are designed with a ring that bridges the α-carbon and the 4-position of the indole ring. This structural modification limits the conformational flexibility of the side chain while keeping both amine and carboxylic acid groups available for further derivatization. Such compounds are valuable in peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
2. Functionalization for Heterocyclic Derivatives
The compound has been functionalized for the synthesis of heterocyclic derivatives. For instance, its reaction with selenium dioxide and other reagents leads to the formation of various compounds like 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives. Such reactions demonstrate the versatility of this compound in organic synthesis, particularly in the creation of diverse heterocyclic structures (Velikorodov, Ionova, Shustova, & Stepkina, 2016).
3. Synthesis of Pyrimidoindole Derivatives
This compound is also used in the synthesis of pyrimidoindole derivatives. By reacting with aryl isocyanates and similar agents, it forms various derivatives with potential applications in pharmaceuticals and materials science (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).
4. Studies on Acetylation and Structural Properties
Research involving the acetylation of related indole derivatives has provided insights into their structural and conformational properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Dzygiel et al., 2004).
5. Synthesis of Diazepinoindole Derivatives
This compound is used in the synthesis of diazepinoindole derivatives. Such compounds have potential applications in medicinal chemistry and as intermediates in organic synthesis (Ryabova et al., 2006).
Future Directions
properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-3-4-9-8(5-7)11(16-10(17)6-14)12(15-9)13(18)19-2/h3-5,15H,6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABNUAPLFQXLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)CCl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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